4-(1,3-Benzoxazol-2-ylsulfanyl)-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)-5-nitrobenzene-1,2-dicarbonitrile: is a chemical compound with the following properties:
Chemical Formula: C₁₁H₁₁NO₃S
Molecular Weight: 237.28 g/mol
Structure: !Structure
Preparation Methods
Industrial Production:: Industrial-scale production methods are also scarce. research and development efforts may yield more information in the future.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
Major Products:: The specific products formed during these reactions would depend on reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: It may serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with biological systems.
Medicine: Investigations into potential therapeutic effects.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of study. Researchers would investigate molecular targets and pathways involved.
Comparison with Similar Compounds
While detailed comparisons are limited, we can highlight its uniqueness compared to other benzoxazole-containing compounds. Unfortunately, no specific similar compounds are readily available in the literature.
Properties
Molecular Formula |
C15H6N4O3S |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H6N4O3S/c16-7-9-5-12(19(20)21)14(6-10(9)8-17)23-15-18-11-3-1-2-4-13(11)22-15/h1-6H |
InChI Key |
LXXDUJMKBMEOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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